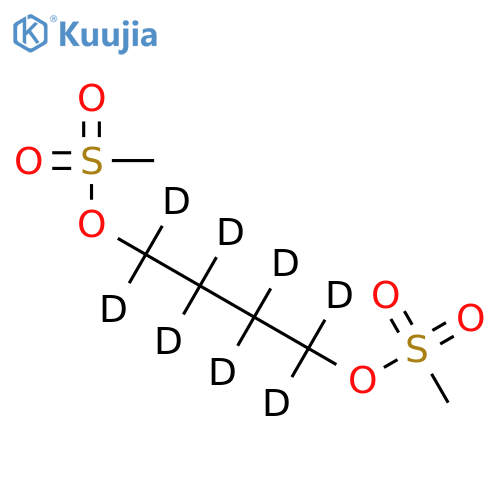Cas no 116653-28-2 (Busulfan-d)

Busulfan-d structure
Busulfan-d 化学的及び物理的性質
名前と識別子
-
- 1,4-Butane-1,1,2,2,3,3,4,4-d8-diol,dimethanesulfonate (9CI)
- BUSULFAN-D8 (TETRAMETHYLENE-D8)
- Busulfan-d8
- 1,4-Butanediol-d8-dimethanesulfonate Esters
- Busulfex-d8
- Busulphan-d8
- CB-2041-d8
- d8-butane-1,4-dimesylate
- d8-butane-1,4-diol-1,4-dimethane sulfonate
- GT-41-d8
- Misulban-d8
- Myleran-d8
- Myleran-d
- Busulfan-D8(tetramethylene)
- Busulfan-d
- J-003467
- 4-(METHANESULFONYLOXY)(1,1,2,2,3,3,4,4-(2)H?)BUTYL METHANESULFONATE
- HY-B0245S
- 1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI)
- DTXSID80661835
- (1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate
- DA-61948
- 4-(methanesulfonyloxy)(1,1,2,2,3,3,4,4-?H?)butyl methanesulfonate
- (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
- D98636
- AKOS030241600
- CS-0128868
- 116653-28-2
-
- インチ: InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
- InChIKey: COVZYZSDYWQREU-SQUIKQQTSA-N
- ほほえんだ: CS(OC(C(C(C(OS(=O)(C)=O)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])(=O)=O
計算された属性
- せいみつぶんしりょう: 254.07300
- どういたいしつりょう: 254.073
- 同位体原子数: 8
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104A^2
- 疎水性パラメータ計算基準値(XlogP): _0.5
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 112-1140C
- ふってん: 464.0±28.0 °C at 760 mmHg
- フラッシュポイント: 234.4±24.0 °C
- 屈折率: 1.471
- PSA: 103.50000
- LogP: 1.88060
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Busulfan-d セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Busulfan-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B689902-5mg |
Busulfan-d8 |
116653-28-2 | 5mg |
$ 408.00 | 2023-04-18 | ||
| TRC | B689902-10mg |
Busulfan-d8 |
116653-28-2 | 10mg |
$ 770.00 | 2023-09-08 | ||
| TRC | B689902-25mg |
Busulfan-d8 |
116653-28-2 | 25mg |
$ 1717.00 | 2023-09-08 | ||
| MedChemExpress | HY-B0245S-5mg |
Busulfan-d |
116653-28-2 | ≥99.0% | 5mg |
¥3500 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1259144-1mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI) |
116653-28-2 | 99%D | 1mg |
$230 | 2025-02-20 | |
| 1PlusChem | 1P000DE7-1mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI) |
116653-28-2 | ≥99% deuterated forms (d1-d8) | 1mg |
$53.00 | 2025-02-18 | |
| MedChemExpress | HY-B0245S-1mg |
Busulfan-d |
116653-28-2 | ≥99.0% | 1mg |
¥1100 | 2024-04-20 | |
| TRC | B689902-2.5mg |
Busulfan-d8 |
116653-28-2 | 2.5mg |
$ 224.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217804-2.5 mg |
Busulfan-d8, |
116653-28-2 | 2.5 mg |
¥2,933.00 | 2023-07-11 | ||
| 1PlusChem | 1P000DE7-5mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI) |
116653-28-2 | ≥99% deuterated forms (d1-d8) | 5mg |
$242.00 | 2025-02-18 |
Busulfan-d 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
116653-28-2 (Busulfan-d) 関連製品
- 15886-84-7(3-(Methanesulfonyloxy)propyl Methanesulfonate)
- 1912-32-9(Butyl methanesulfonate)
- 16156-50-6(Hexyl Methanesulfonate)
- 55-98-1(Busulfan)
- 64818-37-7(Hept-6-en-1-yl methanesulfonate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:116653-28-2)Busulfan-d

清らかである:99%
はかる:5mg
価格 ($):439.0